Chlorindazone DS
Overview
Description
Chlorindazone DS, also known as 4-[2-(6-Chloro-1H-indazol-3-yl)azo]-3-hydroxynaphthalene-2,7-disulfonic acid, disodium salt, is a transfer reagent widely used in analytical chemistry. It is particularly useful for detecting elements such as copper and titanium. Additionally, this compound serves as a pretest reagent for determining chlorinated hydrocarbons in industrial wastewater .
Preparation Methods
The synthesis of Chlorindazone DS involves the azo coupling reaction between 6-chloro-1H-indazole-3-diazonium salt and 3-hydroxynaphthalene-2,7-disulfonic acid. The reaction is typically carried out in an aqueous medium under acidic conditions to facilitate the diazotization and subsequent coupling reactions. Industrial production methods often involve large-scale batch processes, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Chlorindazone DS undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the azo and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chlorindazone DS has a wide range of scientific research applications:
Analytical Chemistry: It is used as a transfer reagent for detecting elements like copper and titanium.
Environmental Science: The compound is employed as a pretest reagent for determining chlorinated hydrocarbons in industrial wastewater.
Forensic Science: It is used in the chemographic testing of gunshot residues, particularly for detecting elements like zinc and titanium in lead-free ammunition
Mechanism of Action
The mechanism of action of Chlorindazone DS involves its ability to form colored complexes with specific elements. This property makes it useful in analytical and forensic applications. The molecular targets include metal ions such as copper and titanium, which form stable complexes with the compound under appropriate conditions .
Comparison with Similar Compounds
Chloridazon (Pyrazone): Used as an analytical standard and herbicide.
Dithizone: Another reagent used for detecting metal ions in analytical chemistry.
Chlorindazone DS stands out due to its versatility and specific applications in both environmental and forensic sciences.
Properties
IUPAC Name |
4-[(6-chloro-1H-indazol-3-yl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O7S2/c18-9-1-3-12-13(7-9)19-21-17(12)22-20-15-11-4-2-10(30(24,25)26)5-8(11)6-14(16(15)23)31(27,28)29/h1-7,23H,(H,19,21)(H,24,25,26)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXDTBRHUUMLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=NNC4=C3C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945978 | |
Record name | 4-[2-(6-Chloro-1H-indazol-3-yl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23287-85-6 | |
Record name | Chlorindazone DS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023287856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(6-Chloro-1H-indazol-3-yl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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